4-Methyl-2-pentyloxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-pentyloxybenzenesulfonamide is an organic compound with the molecular formula C12H19NO3S and a molecular weight of 257.348 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-pentyloxybenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-pentyloxyamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-pentyloxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Methyl-2-pentyloxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pentyloxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the pentyloxy substituent.
2-Pentyloxybenzenesulfonamide: Similar structure but without the methyl group on the benzene ring.
Uniqueness: 4-Methyl-2-pentyloxybenzenesulfonamide is unique due to the presence of both the methyl and pentyloxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19NO3S |
---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
4-methyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-3-4-5-8-16-11-9-10(2)6-7-12(11)17(13,14)15/h6-7,9H,3-5,8H2,1-2H3,(H2,13,14,15) |
InChI Key |
BEYTVRMCVWFTDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.